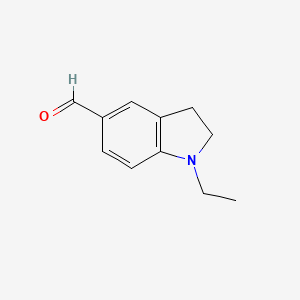

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . Its IUPAC name is 1-ethyl-5-indolinecarbaldehyde . It is used in biochemical research .

Molecular Structure Analysis

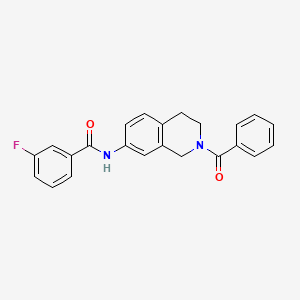

The molecular structure of 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Attached to the 5-position of the indole ring is a carbaldehyde group (-CHO), and an ethyl group (-C2H5) is attached to the nitrogen atom of the pyrrole ring .Physical And Chemical Properties Analysis

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and specific gravity were not found in the sources I accessed.Scientific Research Applications

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde: Scientific Research Applications:

Proteomics Research

“1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde” is mentioned as a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be involved in the study of protein interactions, protein modifications, or the structure-function relationship in proteins .

Pharmacological Activity

While not specific to “1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde”, indole derivatives are known for their diverse biological and clinical applications. They have been studied for their pharmacological activity , which includes potential anti-proliferative and anti-inflammatory properties .

Neurotoxin Inhibition

Indole derivatives have been used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . These compounds could potentially be used to inhibit neurotoxins .

Imaging Probes

Another application involves the stereoselective synthesis of dibenzylideneacetone derivatives as β-amyloid imaging probes . These probes are used in imaging techniques to study Alzheimer’s disease and other amyloid-related diseases .

Anti-Cancer Agents

Curcumin derivatives, prepared using indole carboxaldehydes, have been researched as anti-cancer agents due to their anti-proliferative properties .

Stilbenophanes Synthesis

Indole carboxaldehydes are also used in the synthesis of para-para stilbenophanes by McMurry coupling. Stilbenophanes are compounds that have potential applications in materials science and molecular electronics .

Safety And Hazards

properties

IUPAC Name |

1-ethyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLCZBYRRVJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)

![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)